ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate
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Description
Ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H18N4O5S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.09979086 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole moiety integrated with a pyridazinone structure, which is known for its diverse biological activities. The presence of the furan ring and the ethyl benzoate group further enhances its potential as a bioactive agent.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The integration of the furan ring in the structure may also contribute to enhanced antimicrobial efficacy due to its electron-rich nature, which can interact favorably with microbial targets.
2. Anticancer Activity
The thiazolo[4,5-d]pyridazin moiety is noted for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of apoptotic pathways . The specific interactions of this compound with cancer cell lines remain an area for future research.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation in both microbial and cancer cells .
Study 1: Antibacterial Evaluation
A study evaluated several thiazole derivatives for their antibacterial activity against E. coli and S. aureus. Among these derivatives, those structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests a promising antibacterial profile that warrants further investigation.
Study 2: Cytotoxicity Against Cancer Cell Lines
In another study focusing on cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF7), compounds with similar structures demonstrated IC50 values below 20 µM . This indicates potential effectiveness in inhibiting tumor growth and highlights the need for further exploration into the specific actions of this compound.
Properties
IUPAC Name |
ethyl 4-[[2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-3-29-21(28)13-6-8-14(9-7-13)23-16(26)11-25-20(27)18-19(31-12(2)22-18)17(24-25)15-5-4-10-30-15/h4-10H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYXDOZKKLTBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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